molecular formula C18H17N3O4 B2620612 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 1024124-92-2

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B2620612
CAS No.: 1024124-92-2
M. Wt: 339.351
InChI Key: UXWXTHMHHQUBEY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic compound that combines an indole moiety with a nitrophenoxy acetamide group. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and pharmaceutical research. The presence of the nitrophenoxy group further enhances the compound’s potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the coupling of tryptamine with a nitrophenoxy acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of corresponding aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding the structure-activity relationships of indole derivatives.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(12-25-15-7-5-14(6-8-15)21(23)24)19-10-9-13-11-20-17-4-2-1-3-16(13)17/h1-8,11,20H,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWXTHMHHQUBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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